3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime
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Overview
Description
3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime is a chemical compound known for its unique structural properties and applications in various fields. It is derived from 3,5-Ditert-butyl-4-hydroxybenzaldehyde, which is a well-known antioxidant and stabilizer in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime typically involves the reaction of 3,5-Ditert-butyl-4-hydroxybenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it back to the parent aldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: 3,5-Ditert-butyl-4-hydroxybenzaldehyde.
Substitution: Various substituted oxime compounds.
Scientific Research Applications
3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its anti-inflammatory and neuroprotective effects.
Industry: Utilized as a stabilizer in plastics and rubber, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime involves its ability to scavenge free radicals and inhibit oxidative processes. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound’s antioxidant activity is attributed to the presence of the hydroxy and oxime groups, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: The parent compound, known for its antioxidant properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with similar structural features
Uniqueness
3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime stands out due to its enhanced stability and specific reactivity compared to its parent compound and other similar antioxidants. Its unique oxime group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(Z)-methoxyiminomethyl]phenol |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3/b17-10- |
InChI Key |
MVKGDHBJUOEZQS-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC |
Origin of Product |
United States |
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